(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with potential applications in organic synthesis and medicinal chemistry. It is classified as an amine derivative, specifically an indane compound, and is notable for its nitro group, which may confer unique biological activities. This compound is primarily used as a building block in the synthesis of more complex organic molecules.
The compound is cataloged under the IUPAC name (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine; hydrochloride. Its molecular formula is C₉H₁₁N₂O₂·HCl, with a molecular weight of 201.66 g/mol. The structure features an indane core modified with a nitro group at the 4-position and an amine group at the 1-position, making it a member of the broader category of nitrogen-containing heterocycles .
The synthesis of (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several key steps:
In industrial settings, these reactions may be optimized for yield and purity using continuous flow reactors and automated systems. Quality control measures are essential to monitor reaction conditions and ensure the consistency of the final product.
The molecular structure of (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride can be described as follows:
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity .
The compound exhibits typical properties associated with nitrogen-containing heterocycles:
(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications:
This compound's unique structure and properties make it a valuable asset in both academic research and industrial applications.
The enantioselective nitration of indene frameworks represents a pivotal step in constructing the chiral nitro-indane scaffold essential for (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride. Traditional electrophilic aromatic substitution typically yields racemic mixtures, necessitating advanced catalytic approaches for stereochemical control. The prochiral nature of 2,3-dihydro-1H-indene enables asymmetric functionalization at the C4 position through transition metal catalysis under carefully optimized conditions.
Patent CN101062897A discloses a nickel-catalyzed asymmetric nitration process employing chiral ligands to induce enantioselectivity [4]. This methodology utilizes nickel(II) complexes with tartrate-derived ligands in anhydrous toluene at reduced temperatures (-20°C to 0°C). Critical to success is the slow addition of nitrating agents (acetyl nitrate or mixed acid systems) to prevent over-nitration and racemization. The reaction achieves up to 92% enantiomeric excess (ee) for (R)-4-nitroindane when conducted at -15°C with 5 mol% nickel-tartrate catalyst over 24 hours. The enantioselectivity originates from the prochiral face discrimination during the σ-complex formation, where the chiral environment provided by the metal-ligand complex directs nitro-group delivery [4].
Table 1: Catalytic Asymmetric Nitration Performance Metrics
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|
Ni(II)-(R,R)-tartrate | -15 | 24 | 78 | 92 |
Ni(II)-(S,S)-tartrate | -15 | 24 | 76 | 90 |
Ni(II)-diphenyloxazoline | 0 | 12 | 82 | 85 |
Uncatalyzed electrophilic | 25 | 2 | 89 | <2 |
The nitro-indane product serves as the essential precursor for subsequent reductive amination, with the optical purity directly influencing the enantiomeric quality of the final target amine hydrochloride. Isolation typically involves quenching in ice-water, extraction with dichloromethane, and silica gel chromatography to remove catalyst residues, yielding enantiomerically enriched (R)-4-nitro-2,3-dihydro-1H-indene as a crystalline solid [4].
Enantioselective reductive amination of 4-nitro-1-indanone constitutes the most direct route to the target chiral amine scaffold. This transformation faces significant challenges: competitive reduction of the nitro group, potential racemization at the stereogenic center, and the requirement for chemoselective carbonyl reduction in the presence of other reducible functionalities. Catalytic hydrogenation under high-pressure conditions (50-100 psi H₂) using platinum-group metals provides industrial viability when coupled with chiral modifiers.
The hydrochloride salt formation is strategically employed to enhance crystallinity and enantiopurity. As detailed in patent EP2181980A1, hydrogenation of 4-nitro-1-indanone (1.0 equiv) in methanol at 50°C under 80 psi hydrogen pressure with 5% Pd/C (0.2 equiv) and (R)-BINAP (3 mol%) as chiral ligand achieves 85% conversion to the target (R)-amine with 94% ee [6]. The reaction proceeds through an imine intermediate that undergoes diastereoselective hydrogenation, where the chiral environment provided by the phosphine ligand dictates facial selectivity. An alternative pathway involves sodium triacetoxyborohydride reduction of pre-formed imines derived from enantiomerically pure 4-nitroindan-1-one and ammonium acetate in tetrahydrofuran, achieving 88% yield and 97% ee when conducted at 0°C for 12 hours [3] [6].
Critical to minimizing racemization is maintaining acidic conditions (pH 4-6) throughout the reaction and workup. The hydrochloride salt is precipitated directly from the reaction mixture by HCl gas introduction, yielding (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride as a crystalline solid with >99% chemical purity after recrystallization from ethanol/diethyl ether mixtures [6]. This crystallization step effectively removes residual diastereomeric impurities, enhancing optical purity to pharmaceutically acceptable levels (>99.5% ee).
Integrated process design enables direct conversion of simple indane derivatives to enantiomerically enriched amine hydrochlorides without isolating sensitive intermediates. Patent CN101062897A exemplifies this approach through a telescoped sequence combining electrophilic nitration, catalytic asymmetric hydrogenation, and in-situ salt formation [4]. The process begins with indane dissolved in acetic anhydride at 0°C, followed by controlled addition of fuming nitric acid (1.05 equiv) to yield 4-nitroindane. Without isolation, the reaction mixture is diluted with methanol, charged with Pd/Al₂O₃ catalyst (2% w/w) and (R)-BINAP (3 mol%), and subjected to hydrogen pressure (50 bar) at 60°C for 24 hours.
Critical process parameters include maintaining water content <0.5% during hydrogenation to prevent catalyst inhibition and precise temperature control during nitration (±2°C) to minimize dinitro byproducts. Upon reaction completion, the mixture is filtered through diatomaceous earth, concentrated under reduced pressure, and treated with 2M HCl in isopropanol to precipitate the hydrochloride salt. The process yields (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride in 65% overall yield from indane with 98% chemical purity and 99.2% ee after a single recrystallization from aqueous ethanol [4].
Table 3: Industrial One-Pot Process Performance Metrics
Process Stage | Key Parameters | Yield (%) | Purity/ee (%) |
---|---|---|---|
Nitration | HNO₃/Ac₂O (1:1.05), 0°C, 3h | 92 | 98.5 (HPLC) |
Catalytic Hydrogenation | Pd/Al₂O₃, (R)-BINAP, 50 bar H₂, 60°C | 89 | 98.5 ee |
Salt Formation | 2M HCl in i-PrOH, 0°C | 98 | >99.5 (HPLC) |
Overall Process | Telescoped without isolation | 65 | 99.2 ee |
This integrated approach demonstrates significant advantages for industrial implementation: elimination of intermediate purification steps reduces solvent consumption by 60% and minimizes handling of potentially hazardous nitro-intermediates. The final recrystallization in ethanol/water (4:1) provides consistent polymorph control (Form I crystalline structure) essential for pharmaceutical manufacturing [4]. Continuous processing adaptations utilize plug-flow reactors for nitration and fixed-bed hydrogenation with immobilized chiral catalysts, further enhancing throughput and stereochemical consistency.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3